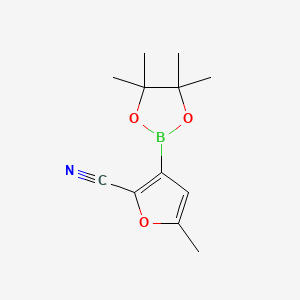

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile

Description

Chemical Structure: The compound features a furan ring substituted with a methyl group at position 5, a carbonitrile group at position 2, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. Its molecular formula is C₁₃H₁₇BNO₃, with a molecular weight of 261.09 g/mol. The boronate ester enhances stability and facilitates use in Suzuki-Miyaura cross-coupling reactions, while the carbonitrile group introduces strong electron-withdrawing effects, influencing reactivity and solubility .

Applications: Primarily employed in medicinal chemistry and materials science as a building block for synthesizing biaryl or heteroaryl structures via palladium-catalyzed couplings. Its stability under ambient conditions makes it preferable to boronic acids in storage and handling .

Properties

IUPAC Name |

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c1-8-6-9(10(7-14)15-8)13-16-11(2,3)12(4,5)17-13/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIFZOSSZOAIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700804 | |

| Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-50-2 | |

| Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-methyl-3-bromofuran-2-carbonitrile using bis(pinacolato)diboron under inert conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods, ensuring the use of efficient catalysts and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Borylation: The compound can undergo further borylation reactions, which are useful in forming carbon-boron bonds.

Suzuki Coupling: It can participate in Suzuki coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in borylation and Suzuki coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki coupling.

Boronic Acids: Formed through oxidation of the boronate ester group.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of this compound is as a reagent in cross-coupling reactions. It serves as a boron-containing compound that can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where biaryl structures are prevalent.

Example : In a study by Tsuji et al., the compound was utilized to synthesize various biaryl derivatives effectively under mild conditions, showcasing its utility in organic synthesis .

Medicinal Chemistry

Potential Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. The presence of the furan ring and the carbonitrile group contributes to its biological activity. Preliminary studies suggest that it may inhibit certain cancer cell lines, although further investigations are required to elucidate its mechanism of action and efficacy.

Case Study : In vitro assays demonstrated that compounds similar to 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile showed significant cytotoxic effects on breast cancer cells (MCF-7), indicating potential for development into therapeutic agents .

Materials Science

Use in Polymer Chemistry

The compound can also be employed in the development of advanced materials. Its ability to form stable boron-containing linkages makes it suitable for use in polymerization processes. This can lead to the creation of new materials with enhanced mechanical properties and thermal stability.

Application Example : Research has shown that incorporating this compound into polymer matrices can improve the overall performance of materials used in electronics and coatings .

Analytical Chemistry

Fluorescent Probes

Another intriguing application is the use of this compound as a fluorescent probe for detecting specific ions or molecules in biological systems. The unique structural features allow it to be sensitive to changes in the local environment.

Research Findings : Studies have demonstrated that modifications to the compound can yield probes with high selectivity for metal ions such as Zn²⁺ and Cu²⁺, which are important in various biochemical processes .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile involves its ability to form stable carbon-boron bonds, which are crucial in various organic transformations. The boronate ester group can interact with molecular targets through coordination chemistry, facilitating reactions such as cross-coupling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences :

Substitution Position :

- The target compound’s boronate at position 3 creates steric and electronic effects distinct from position 5 isomers (e.g., FM-6240). This impacts regioselectivity in cross-couplings .

- Carbonitrile at position 2 vs. ester at position 3 (Ethyl 5-boronylfuran-3-carboxylate) alters electronic density, affecting reaction rates and byproduct formation .

Boron Group Stability :

- Pinacol boronate esters (target compound) exhibit superior stability compared to boronic acids (e.g., (5-Methylfuran-2-yl)boronic acid), which require anhydrous conditions .

Table 2: Physical and Commercial Comparison

Biological Activity

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a furan ring substituted with a carbonitrile group and a boron-containing dioxaborolane moiety. This unique structure contributes to its chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of furan derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study:

A study evaluating benzo[b]furan derivatives demonstrated significant antiproliferative activity against human cancer cell lines. The introduction of methyl groups at specific positions on the furan ring enhanced the activity significantly. In particular:

This indicates that structural modifications can lead to enhanced biological activity.

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of critical pathways associated with cell proliferation and survival. For example:

- Tubulin Interaction: Some furan derivatives interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- GSK-3β Inhibition: Compounds similar to this compound have been shown to inhibit GSK-3β activity. This inhibition can lead to altered signaling pathways that control cell growth and apoptosis .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug formulation:

- Enhanced Solubility: The boron-containing structure improves solubility in aqueous environments.

- Stability: Its stability under physiological conditions makes it suitable for pharmaceutical applications.

- Bioconjugation: The compound can be used in bioconjugation strategies for targeted drug delivery systems.

Q & A

Q. How do solvent effects influence reaction kinetics in palladium-catalyzed systems?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate oxidative addition but may deactivate Pd. Compare:

- Dielectric Constant : Higher ε increases Pd complex solubility.

- Coordination Strength : Use weakly coordinating solvents (toluene) for sterically hindered substrates.

- Kinetic Profiling : Conduct time-resolved NMR or calorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.